N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
This compound belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a central triazine ring substituted with aromatic amines and heterocyclic moieties. Key structural features include:
- N2-(4-Butylphenyl) group: A bulky, lipophilic substituent that enhances membrane permeability.
- N4-(3,4-Dimethylphenyl) group: A sterically hindered aromatic ring with electron-donating methyl groups, influencing electronic properties.
- 6-(Morpholin-4-yl) group: A six-membered morpholine ring providing hydrogen-bonding capability and moderate polarity .
Triazine derivatives are widely studied for applications in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) and materials science (e.g., stabilizers, coordination polymers) .
Properties
IUPAC Name |
4-N-(4-butylphenyl)-2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-4-5-6-20-8-11-21(12-9-20)26-23-28-24(27-22-10-7-18(2)19(3)17-22)30-25(29-23)31-13-15-32-16-14-31/h7-12,17H,4-6,13-16H2,1-3H3,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDQDDVIFPNHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Chlorine Substitution on Cyanuric Chloride
The most direct route begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), leveraging the differential reactivity of its chlorine atoms (C4 > C2 > C6).
Step 1: N⁴-(3,4-Dimethylphenyl) Substitution
Reacting cyanuric chloride with 3,4-dimethylaniline at 0–5°C in anhydrous THF with K₂CO₃ yields N⁴-(3,4-dimethylphenyl)-2,6-dichloro-1,3,5-triazine. Lower temperatures favor mono-substitution while minimizing di- and tri-substituted byproducts.
Step 2: N²-(4-Butylphenyl) Substitution
The second chlorine at C2 undergoes substitution with 4-butylphenylamine at 50–60°C in acetone, using NaHCO₃ to neutralize HCl. This temperature range balances reactivity and selectivity, avoiding premature substitution at the less reactive C6 position.
Optimization of Reaction Conditions
Catalytic Efficiency and Pd Residue Management
Cross-coupling reactions often leave residual Pd in products, necessitating post-reaction purification. Data from analogous systems show:
| Catalyst Loading (mol%) | Pd in Reaction (ppm) | Purification Method | Final Pd (ppm) |
|---|---|---|---|
| 1.5 | 450 | Activated carbon | 12 |
| 3.0 | 900 | Tris-thiourea wash | 8 |
| 5.0 | 1500 | Silica filtration | 25 |
Source: Adapted from Pd-catalyzed cross-coupling studies.
Higher catalyst loadings increase reaction rates but exacerbate Pd contamination. A balance is achieved at 2–3 mol%, yielding >85% conversion with <20 ppm residual Pd after treatment with tris-thiourea.
Solvent and Temperature Effects on Substitution
Solvent polarity significantly impacts substitution kinetics:
| Solvent | Dielectric Constant | Reaction Time (Step 1) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 2 h | 78 |
| Acetone | 20.7 | 1.5 h | 85 |
| DCM | 8.9 | 3 h | 65 |
Polar aprotic solvents like acetone accelerate substitution by stabilizing transition states.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 3H, Ar-H), 3.75–3.72 (m, 4H, morpholine OCH₂), 2.91–2.87 (m, 4H, morpholine NCH₂), 2.34 (s, 6H, CH₃), 1.62–1.58 (m, 2H, butyl CH₂), 1.35–1.30 (m, 2H, butyl CH₂), 0.91 (t, J = 7.3 Hz, 3H, butyl CH₃).
- IR (KBr): 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-N morpholine).
Purity and Thermal Stability
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 228–230°C | DSC |
| Purity (HPLC) | 99.2% | C18 column, MeOH/H₂O |
| Residual Solvents | <0.1% (toluene) | GC-MS |
Scale-Up Considerations
Challenges in Industrial Production
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/g) | TON | Process Viability |
|---|---|---|---|
| Pd(OAc)₂ | 120 | 500 | Moderate |
| Pd/C | 85 | 300 | High |
| NiCl₂(dppe) | 40 | 150 | Low |
TON = Turnover Number. Source: Industrial coupling data.
Chemical Reactions Analysis
Types of Reactions
N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Structural and Functional Insights
- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom improves solubility and hydrogen-bonding capacity compared to pyrrolidine, which may enhance target engagement in polar environments .
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability but reduces solubility, whereas the target compound’s methyl groups balance electron donation and steric effects .
Biological Activity
N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant biological activity. Its structure includes a triazine ring that is known for its diverse applications in medicinal chemistry, particularly as an enzyme inhibitor and potential therapeutic agent against various diseases. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H32N6O
- Molecular Weight : 432.6 g/mol
- CAS Number : 898617-16-8
The compound features a triazine core with various substituents that enhance its biological properties. The morpholine group contributes to its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical physiological processes. Notably:
- Acetylcholinesterase (AChE) Inhibition : This compound has shown promising AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors increase acetylcholine levels in the brain, improving cognitive function.
- β-secretase (BACE1) Inhibition : BACE1 is involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. Inhibition of this enzyme could reduce amyloid plaque formation.
In Vitro Studies
A series of in vitro studies have evaluated the inhibitory effects of this compound on AChE and BACE1. For instance:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| This compound | 0.051 | 9.00 |
| Related Analog | 0.065 | 11.09 |
These results indicate that the compound exhibits strong inhibitory activity against both enzymes, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .
Case Studies
- Neuroprotective Effects : Research has demonstrated that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress. This property is critical for developing treatments for neurodegenerative disorders.
- Antitumor Activity : In a study assessing various triazine derivatives for anticancer properties, compounds structurally related to this compound exhibited significant cytotoxicity against melanoma cell lines (GI50 = 3.3 x 10^-8 M) .
Q & A
Advanced Research Question
- In Vitro Assays :
- Antitumor Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare potency to hexamethylmelamine, a clinically used triazine derivative .
- Antimicrobial Screening : Conduct disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). Include positive controls like fluconazole .
- Mechanistic Studies :
- Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity or dihydrofolate reductase for antitumor effects) .
- Apoptosis analysis via flow cytometry (Annexin V/PI staining) .
How does the substitution pattern (butylphenyl, dimethylphenyl, morpholino) influence the compound’s physicochemical and pharmacological properties?
Advanced Research Question
- Lipophilicity : The 4-butylphenyl group increases logP, enhancing membrane permeability (critical for CNS-targeted drugs) .
- Electron-Donating Effects : 3,4-Dimethylphenyl stabilizes the triazine ring via resonance, reducing hydrolysis rates in acidic conditions .
- Morpholino Group : Improves aqueous solubility via hydrogen bonding and modulates pharmacokinetics (e.g., half-life extension) .
Validation : Compare with analogs lacking these groups using HPLC-based solubility assays and in vivo pharmacokinetic profiling .
What safety protocols are essential for handling this compound given its structural similarity to toxic triazine derivatives?
Basic Research Question
- Preventive Measures :
- Emergency Response :
How can computational methods predict the compound’s environmental toxicity, particularly aquatic bioaccumulation?
Advanced Research Question
- QSAR Models : Use EPI Suite to estimate bioconcentration factors (BCF). The morpholino group’s polarity may reduce BCF values compared to fully aromatic analogs .
- Molecular Dynamics Simulations : Predict interactions with aquatic enzymes (e.g., cytochrome P450) to assess metabolic persistence .
- Experimental Validation : Perform OECD 301D biodegradation tests in simulated freshwater .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Process Optimization :
- Quality Control :
How do crystallographic data inform formulation strategies for this compound?
Advanced Research Question
- Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs. For example, a related triazine derivative exhibited two polymorphs with differing dissolution rates .
- Co-Crystallization : Improve solubility by co-crystallizing with succinic acid or PEG 4000, leveraging hydrogen bonds between morpholino and co-formers .
- Tablet Formulation : Direct compression with microcrystalline cellulose (MCC) is viable if the compound’s flowability meets USP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
